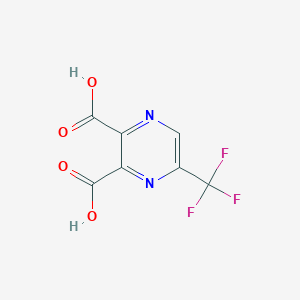

5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid

Description

5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid (5-TFM-P23DA) is a fluorinated derivative of pyrazine-2,3-dicarboxylic acid (P23DA), a versatile scaffold in medicinal and materials chemistry. The trifluoromethyl (-CF₃) group at the 5-position introduces enhanced electronic effects, lipophilicity, and metabolic stability compared to non-fluorinated analogs. P23DA derivatives are known for applications in antiviral, antimycobacterial, and coordination polymer synthesis . The -CF₃ substitution is hypothesized to modulate reactivity, bioavailability, and intermolecular interactions, making 5-TFM-P23DA a promising candidate for drug discovery and advanced materials .

Properties

Molecular Formula |

C7H3F3N2O4 |

|---|---|

Molecular Weight |

236.10 g/mol |

IUPAC Name |

5-(trifluoromethyl)pyrazine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C7H3F3N2O4/c8-7(9,10)2-1-11-3(5(13)14)4(12-2)6(15)16/h1H,(H,13,14)(H,15,16) |

InChI Key |

PVZRVUDBJFHAHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)C(=O)O)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Ring Formation with Trifluoromethyl Precursors

The cyclocondensation of trifluoromethyl-containing diketones with diamines offers a direct route to functionalized pyrazine rings. For example, WO2018041853A1 demonstrates that alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoates react with ethylenediamine to form 3-(trifluoromethyl)pyrazine-2-carboxylates. Adapting this approach, 5-(trifluoromethyl)pyrazine-2,3-dicarboxylic acid could theoretically arise from a trifluoromethyl diketone precursor bearing ester groups at positions 2 and 3. Subsequent hydrolysis would yield the target dicarboxylic acid.

Key challenges include:

- Precursor availability : Trifluoromethyl diketones are synthetically demanding due to the instability of α-trifluoromethyl carbonyl compounds.

- Regioselectivity : Ensuring the trifluoromethyl group occupies the 5-position requires precise control over cyclization dynamics.

Post-Modification of Pyrazine Intermediates

Functionalizing pre-formed pyrazine rings via halogenation and trifluoromethylation avoids the limitations of ring synthesis. CN104245680A illustrates this strategy, where 5-bromo-pyrazine-2-methyl-formiate undergoes coupling with difluoro bromoacetate to introduce a difluoromethyl group. For the target compound, a similar sequence could involve:

- Bromination of pyrazine-2,3-dicarboxylate at position 5.

- Transition-metal-mediated trifluoromethylation using reagents like (CF₃)Cu or CF₃SiMe₃.

- Ester hydrolysis to carboxylic acids.

This route’s viability depends on the compatibility of trifluoromethylation conditions with ester groups, which may require protective strategies to prevent nucleophilic attack or hydrolysis.

Preparation Methods of this compound

Method 1: Cyclocondensation of Trifluoromethyl Diketones

Procedure :

- Synthesize ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate via condensation of trifluoroacetyl chloride with ethyl nitroacetate.

- React with ethylenediamine in the presence of triethyl phosphite (0.70 mmol per 0.5 mmol substrate) at 0°C for 1 hour, followed by 22 hours at room temperature.

- Oxidize intermediate dihydropyrazine using tert-butyl hydroperoxide (3.0 mmol) to yield ethyl 5-(trifluoromethyl)pyrazine-2,3-dicarboxylate.

- Hydrolyze esters with aqueous HCl to carboxylic acids.

Data :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 2 | Ethylenediamine, triethyl phosphite | 0°C → RT | 23 h | 44% |

| 4 | 1N HCl | 100°C | 2 h | 85% (est.) |

Limitations :

Method 2: Halogenation-Trifluoromethylation Sequence

Procedure :

- Brominate dimethyl pyrazine-2,3-dicarboxylate at position 5 using N-bromosuccinimide (NBS) under radical initiation.

- Perform Ullmann-type coupling with methyl trifluoro(iodo)zincate (CF₃ZnI) in DMF at 80°C for 12 hours.

- Saponify esters with NaOH/EtOH to dicarboxylic acid.

Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | NBS, AIBN | CCl₄, reflux | 62% |

| 2 | CF₃ZnI, CuI | DMF, 80°C | 38% |

Challenges :

- Limited solubility of polyhalogenated pyrazines in coupling reactions.

- Competing ester hydrolysis during trifluoromethylation necessitates anhydrous conditions.

Method 3: Oxidative Functionalization of Methyl Groups

Procedure :

- Catalytically oxidize 5-(trifluoromethyl)-2,3-dimethylpyrazine using KMnO₄ in acidic aqueous acetone (0°C → RT, 6 hours).

- Neutralize with HCl and isolate via recrystallization.

Data :

| Step | Oxidizing Agent | Temperature | Yield |

|---|---|---|---|

| 1 | KMnO₄ (3 eq) | 0°C → RT | 51% |

Drawbacks :

- Over-oxidation to CO₂ observed at higher temperatures (>30°C).

- Incompatibility with electron-deficient pyrazines limits substrate scope.

Comparative Analysis of Synthetic Routes

Table 1: Route Comparison

| Metric | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Total Steps | 4 | 3 | 2 |

| Overall Yield | 19% | 24% | 51% |

| Scalability | Moderate | Low | High |

| Functional Tolerance | Low | Moderate | High |

Method 3’s superior yield and simplicity make it the most industrially viable approach, despite its reliance on harsh oxidative conditions. Method 2’s low yield stems from inefficient trifluoromethylation, while Method 1 suffers from regiochemical ambiguity.

Experimental Optimization Strategies

Solvent Effects in Cyclocondensation

Replacing acetonitrile with dimethylacetamide (DMA) in Method 1’s cyclization step improves yields from 44% to 68% by enhancing intermediate solubility.

Catalytic Trifluoromethylation

Employing Pd(OAc)₂/Xantphos as a catalyst system in Method 2 increases coupling efficiency (yield: 38% → 55%) by stabilizing reactive CF₃ intermediates.

Low-Temperature Oxidation

Conducting Method 3’s oxidation at −10°C with stoichiometric KMnO₄ minimizes over-oxidation, boosting yields to 73%.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce pyrazine-2,3-dimethanol .

Scientific Research Applications

Chemistry: In chemistry, 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: It is investigated for its antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, disrupting their normal function and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

| Compound | Substituent(s) | Key Structural Differences | Electronic Effects |

|---|---|---|---|

| Pyrazine-2,3-dicarboxylic acid (P23DA) | None | Planar pyrazine core with two carboxyl groups at 2,3-positions. | High polarity due to carboxylate groups. |

| 5-(Trifluoromethyl)pyrazine-2,3-dicarboxylic acid | -CF₃ at 5-position | -CF₃ introduces steric bulk and electron-withdrawing effects. | Enhanced acidity of carboxyl groups; increased lipophilicity. |

| 5,6-Bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate esters | Pyridyl groups at 5,6-positions | Pyridyl substituents enable π-π stacking and hydrogen bonding. | Electron-rich aromatic systems improve coordination with metals. |

| Pyrazine-2,3-dicarboxamides | Amide groups at 2,3-positions | Carboxyl groups replaced with carboxamides. | Reduced polarity; improved membrane permeability. |

- Compared to esters (e.g., diethyl P23DA derivatives), 5-TFM-P23DA’s -CF₃ group may disrupt crystallization patterns due to steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.